molecular formula C9H19NO B14044372 (S)-3-(5,5-Dimethylpyrrolidin-3-yl)propan-1-ol

(S)-3-(5,5-Dimethylpyrrolidin-3-yl)propan-1-ol

Cat. No.: B14044372
M. Wt: 157.25 g/mol
InChI Key: HKVBHYCAXBRNLY-QMMMGPOBSA-N
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Description

3-[(3S)-5,5-Dimethylpyrrolidin-3-yl]propan-1-ol is an organic compound with the molecular formula C9H19NO. This compound features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The presence of the pyrrolidine ring and the hydroxyl group makes this compound an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3S)-5,5-Dimethylpyrrolidin-3-yl]propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 5,5-dimethylpyrrolidine with propanal in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of 3-[(3S)-5,5-Dimethylpyrrolidin-3-yl]propan-1-ol may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(3S)-5,5-Dimethylpyrrolidin-3-yl]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: The major products include ketones and aldehydes.

    Reduction: The major products are various alcohol derivatives.

    Substitution: The major products are halogenated compounds.

Scientific Research Applications

3-[(3S)-5,5-Dimethylpyrrolidin-3-yl]propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3S)-5,5-Dimethylpyrrolidin-3-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Propan-1-ol: A simple alcohol with similar functional groups but lacks the pyrrolidine ring.

    Pyrrolidine: A five-membered ring containing one nitrogen atom, similar to the pyrrolidine ring in the compound.

    5,5-Dimethylpyrrolidine: A compound with a similar pyrrolidine ring structure but without the hydroxyl group.

Uniqueness

3-[(3S)-5,5-Dimethylpyrrolidin-3-yl]propan-1-ol is unique due to the combination of the pyrrolidine ring and the hydroxyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

3-[(3S)-5,5-dimethylpyrrolidin-3-yl]propan-1-ol

InChI

InChI=1S/C9H19NO/c1-9(2)6-8(7-10-9)4-3-5-11/h8,10-11H,3-7H2,1-2H3/t8-/m0/s1

InChI Key

HKVBHYCAXBRNLY-QMMMGPOBSA-N

Isomeric SMILES

CC1(C[C@@H](CN1)CCCO)C

Canonical SMILES

CC1(CC(CN1)CCCO)C

Origin of Product

United States

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